molecular formula C16H12Cl2LiN5O3S B13764481 Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate CAS No. 52236-73-4

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate

Cat. No.: B13764481
CAS No.: 52236-73-4
M. Wt: 432.2 g/mol
InChI Key: DYAUAABGDBUCRB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-diazonium salt with 2,5-dichlorobenzenesulfonic acid . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate
  • Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonic acid
  • Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate monolithium salt

Uniqueness

The uniqueness of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate lies in its specific structural features, such as the presence of both a pyrazole ring and a dichlorobenzenesulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate, also known by its CAS number 52236-73-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a lithium cation associated with a complex anion that includes a pyrazole moiety. The presence of chlorinated benzene and sulfonate groups contributes to its physicochemical properties, which may influence its biological activity.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The lithium ion itself is known for its mood-stabilizing effects in psychiatric disorders, while the pyrazole derivative may contribute additional pharmacological properties.

Key Mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : Molecular docking studies have indicated potential anti-inflammatory activities, suggesting that it may inhibit pathways involved in inflammation .
  • Anticancer Potential : Some derivatives related to this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models .

1. Antioxidant and Anti-inflammatory Activities

A study employing molecular docking techniques highlighted the compound's potential as an antioxidant and anti-inflammatory agent. The docking results suggested that the compound could effectively bind to target proteins involved in oxidative stress responses .

2. Anticancer Evaluation

In vitro studies have demonstrated that related pyrazole compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve apoptotic pathways triggered by the compounds .

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantPotential to neutralize free radicals and reduce oxidative stress
Anti-inflammatoryInhibition of inflammatory pathways through molecular interactions
AnticancerInduces apoptosis in cancer cell lines, particularly breast cancer (MCF-7)

Properties

CAS No.

52236-73-4

Molecular Formula

C16H12Cl2LiN5O3S

Molecular Weight

432.2 g/mol

IUPAC Name

lithium;4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C16H13Cl2N5O3S.Li/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8H,19H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

DYAUAABGDBUCRB-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N)C3=CC=CC=C3

Origin of Product

United States

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